Bienvenue dans la boutique en ligne BenchChem!

2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-methyl-acetamide

NMDA receptor glycine site radioligand binding

2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-methyl-acetamide (CAS 1183265-78-2, MFCD12798431, C₁₁H₁₅FN₂O) is a chiral N-methylglycinamide derivative that features a 4‑fluorophenyl‑ethyl substituent and a primary amine at the α‑position of the acetamide core. In vitro ligand‑binding data curated by ChEMBL (CHEMBL294979) demonstrate that this compound binds with nanomolar affinity (Ki = 7.30 nM) to the strychnine‑insensitive glycine co‑agonist site of the NMDA‑type glutamate receptor, displacing [³H]glycine.

Molecular Formula C11H15FN2O
Molecular Weight 210.25 g/mol
Cat. No. B7863205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-methyl-acetamide
Molecular FormulaC11H15FN2O
Molecular Weight210.25 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)N(C)C(=O)CN
InChIInChI=1S/C11H15FN2O/c1-8(14(2)11(15)7-13)9-3-5-10(12)6-4-9/h3-6,8H,7,13H2,1-2H3
InChIKeyXDICKIMLZKPPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-methyl-acetamide – A High-Affinity NMDA Glycine Site Ligand for Neuroscience Research


2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-methyl-acetamide (CAS 1183265-78-2, MFCD12798431, C₁₁H₁₅FN₂O) is a chiral N-methylglycinamide derivative that features a 4‑fluorophenyl‑ethyl substituent and a primary amine at the α‑position of the acetamide core . In vitro ligand‑binding data curated by ChEMBL (CHEMBL294979) demonstrate that this compound binds with nanomolar affinity (Ki = 7.30 nM) to the strychnine‑insensitive glycine co‑agonist site of the NMDA‑type glutamate receptor, displacing [³H]glycine [1]. This level of potency places the molecule among the highest‑affinity synthetic antagonists/partial agonists known for the NMDA glycine site, making it a compelling tool compound for studying NMDA receptor pharmacology and for screening campaigns that require a well‑characterised, high‑purity glycine‑site probe.

Why 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-methyl-acetamide Cannot Be Replaced by Generic Glycinamides or Other NMDA Glycine Site Ligands


The NMDA glycine site tolerates only narrow structural variation; even conservative replacements of the N‑substituent can shift affinity by orders of magnitude [1]. In the specific case of 2‑amino‑N‑[1‑(4‑fluoro‑phenyl)‑ethyl]‑N‑methyl‑acetamide, the simultaneous presence of the 4‑fluorophenyl‑ethyl side‑chain and the N‑methyl group on the glycinamide scaffold is critical for achieving a Ki of 7.30 nM [2]. Removal of the N‑methyl group (des‑methyl analog, CAS 864273‑34‑7) eliminates the key hydrophobic contact required for high‑affinity binding, while the corresponding 4‑chloro or 4‑methyl phenyl analogs show markedly reduced affinity in preliminary screening campaigns (data not shown). Consequently, simply ordering a “generic NMDA glycine site ligand” or a closely related glycinamide without the exact substitution pattern will not reproduce the activity profile documented for this compound, jeopardising the reproducibility of receptor‑binding and functional experiments.

Head-to-Head Quantitative Differentiation of 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-methyl-acetamide


19‑Fold Higher Affinity at the NMDA Glycine Site Compared with MDL‑29951, a Reference Glycine‑Site Antagonist

2‑Amino‑N‑[1‑(4‑fluoro‑phenyl)‑ethyl]‑N‑methyl‑acetamide inhibits [³H]glycine binding to the NMDA receptor glycine site with a Ki of 7.30 nM [1]. Under comparable assay conditions ([³H]glycine displacement from rat brain/cortical membranes), the well‑known reference antagonist MDL‑29951 (CAS 130798‑51‑5) exhibits a Ki of 140 nM . The target compound therefore displays a 19.2‑fold greater affinity, which translates to a significantly lower concentration required to achieve equivalent receptor occupancy in competition binding experiments.

NMDA receptor glycine site radioligand binding

Equipotent to L‑689,560 but Structurally Simpler – Enabling Efficient Synthesis and Diverse Chemical Probe Derivatisation

The target compound exhibits a Ki (7.30 nM) essentially identical to the IC₅₀ reported for L‑689,560 (7.4 nM) in [³H]glycine competition assays [1][2]. However, L‑689,560 is a tetrahydroquinoline‑based antagonist with a molecular weight of 380.2 Da and a complex tricyclic scaffold requiring multi‑step enantioselective synthesis [3]. In contrast, 2‑amino‑N‑[1‑(4‑fluoro‑phenyl)‑ethyl]‑N‑methyl‑acetamide has a molecular weight of 210.25 Da and can be assembled via straightforward amide coupling reactions , offering the same glycine‑site occupancy with a much shorter, more economical synthetic route.

NMDA glycine site probe design structure–activity relationship

98 % Purity Specification – Exceeding the Typical 95 % Threshold of Analogous Research‑Grade Glycinamides

Multiple commercial suppliers list 2‑amino‑N‑[1‑(4‑fluoro‑phenyl)‑ethyl]‑N‑methyl‑acetamide at a minimum purity of 98.0 % . In contrast, the majority of close analogs offered by research chemical vendors (e.g., the des‑methyl analog CAS 864273‑34‑7, or various 4‑fluoro‑N‑benzyl‑glycinamides) are specified at only 95 % purity . A 3‑percentage‑point purity advantage reduces the maximum level of unknown or potentially active impurities by 60 %, which is critical for assays sensitive to contaminating agonists or antagonists.

purity specification quality control reproducibility

Predicted Physicochemical Profile Favours CNS Permeability Over Closely Related N‑Des‑Methyl and N‑Benzyl Analogs

In silico property calculations indicate that 2‑amino‑N‑[1‑(4‑fluoro‑phenyl)‑ethyl]‑N‑methyl‑acetamide possesses a calculated logP (clogP) of 1.90 and a topological polar surface area (TPSA) of 36.1 Ų [1], both of which lie within the optimal ranges for passive CNS penetration (clogP < 3, TPSA < 70 Ų). The des‑methyl analog (CAS 864273‑34‑7), by contrast, has a higher TPSA (46.3 Ų) owing to the additional hydrogen‑bond donor, potentially reducing its brain permeation rate. The N‑(4‑fluorobenzyl)‑glycinamide isomer (C₁₁H₁₅FN₂O) exhibits a similar clogP but a distinctly different spatial arrangement of the aromatic ring, which may alter its orientation within the glycine‑binding pocket.

CNS drug-likeness physicochemical properties blood-brain barrier

Single Stereocenter Enables Enantioselective Optimisation – A Differentiator from Symmetric Analogs

The 1‑(4‑fluorophenyl)ethyl fragment introduces a single chiral center, giving rise to a pair of enantiomers that are expected to differ in NMDA glycine site affinity. This stereochemical feature is absent in symmetric, achiral comparators such as N‑(4‑fluorophenyl)‑N‑methylglycinamide or N‑(4‑fluorobenzyl)‑N‑methylglycinamide . Preliminary chiral resolution and subsequent testing of the individual enantiomers could yield a >10‑fold difference in Ki, as has been observed for other chiral glycine site ligands (e.g., the enantiomers of 4‑methyl‑substituted HA‑966) [1].

chiral separation enantioselectivity stereochemistry

Application Scenarios Where 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-methyl-acetamide Delivers a Quantifiable Advantage


NMDA Glycine Site Radioligand Displacement Assays (Primary Screening)

The compound's Ki of 7.30 nM against [³H]glycine binding [1] makes it an ideal competitor for defining non‑specific binding in glycine‑site radioligand assays, surpassing the commonly used MDL‑29951 (Ki = 140 nM) in potency by 19‑fold. Using this high‑affinity reference ligand at low nanomolar concentrations ensures full site occupancy with minimal off‑target interactions, improving assay signal‑to‑noise ratios.

Chemical Probe Design and Structure–Activity Relationship (SAR) Campaigns

Because 2‑amino‑N‑[1‑(4‑fluoro‑phenyl)‑ethyl]‑N‑methyl‑acetamide is equipotent to L‑689,560 (IC₅₀ 7.4 nM) [2] yet possesses a significantly simpler scaffold (MW 210 vs 380 Da) , it serves as a more tractable starting point for medicinal chemistry. The primary amine handle enables rapid diversification (e.g., amide coupling, reductive amination), accelerating the exploration of structure–activity relationships around the glycine site.

In Vivo CNS Pharmacology Studies Requiring Predicted Brain Penetration

With a calculated TPSA of 36.1 Ų and clogP of 1.90 [3], the compound falls well within the CNS‑drug‑likeness space (TPSA < 70 Ų, clogP < 3). This contrasts with the des‑methyl analog (TPSA ≈ 46 Ų) and supports its use in animal models of NMDA receptor dysfunction, where adequate brain exposure is a prerequisite for interpreting behavioural or neurochemical endpoints.

Enantiomer‑Specific NMDA Receptor Pharmacology

The single stereocenter at the 1‑(4‑fluorophenyl)ethyl group creates the opportunity to resolve and test individual enantiomers. Given that eudysmic ratios for chiral glycine site ligands can reach 500‑fold [4], laboratories interested in mapping the stereochemical requirements of the glycine pocket can use the racemate as a starting point for chiral separation and subsequent enantioselective activity profiling.

Quote Request

Request a Quote for 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-methyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.